2-iodo-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5IN2 . It has a molecular weight of 244.03 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These compounds are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Molecular Structure Analysis
The molecular structure of 2-iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with an iodine atom at the 2-position . The InChI code for this compound is 1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines, including 2-iodo-1H-pyrrolo[3,2-b]pyridine, are shown to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
2-iodo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines were synthesized using Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization, leading to the flexibility in introducing diversity in the scaffold positions, and subsequent palladium-catalyzed reactions were successfully achieved using iodinated derivatives (Tber et al., 2015).
Novel 1H-pyrrolo[3,2-b]pyridines were synthesized with a focus on anti-secretory activity, lipophilicity, and pKa value, showing potent inhibition of the gastric acid pump (Palmer et al., 2008).
Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) was studied, resulting in compounds with potential agrochemical and functional material applications, including multidentate agents and podant-type compounds (Minakata et al., 1992).
Different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines were explored, showing that these compounds undergo various reactions predominantly at the 3-position, leading to diverse derivatives and unexpected products (Herbert & Wibberley, 1969).
2-Substituted-1H-pyrrolo[2,3-b]pyridines were prepared from 7-azaindole, leading to various electrophiles and derivatives including a 7-azaolivacine analogue and a pyrido[3′2′:4,5]pyrrolo[1,2-c]pyrido[3,2-d]pyrimidine (Desarbre et al., 1997).
2,3-Disubstituted pyrrolo[2,3-b]pyridines were synthesized via palladium-catalyzed heteroannulation, leading to transformations like converting 2-trimethylsilyl-3-methylpyrrolo[2,3-b]pyridine to 2-substituted-3-methylpyrrolo[2,3-b]pyridines (Park et al., 1998).
Mechanism of Action
While the specific mechanism of action for 2-iodo-1H-pyrrolo[3,2-b]pyridine is not mentioned in the search results, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Safety and Hazards
Future Directions
Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-iodo-1H-pyrrolo[3,2-b]pyridine, is ongoing, with a focus on developing these compounds as potential inhibitors of fibroblast growth factor receptors (FGFRs) for cancer therapy . Further optimization of these compounds is expected in the future .
properties
IUPAC Name |
2-iodo-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAFTULYLZIPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)I)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295756 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227268-72-5 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.